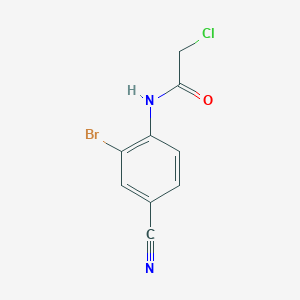![molecular formula C14H15N3O3S B7557592 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide](/img/structure/B7557592.png)
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential use in cancer treatment and other diseases.
Mécanisme D'action
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide works by inhibiting HDAC enzymes, which are responsible for the removal of acetyl groups from histone proteins. This leads to an increase in histone acetylation, which in turn alters gene expression and ultimately leads to cell cycle arrest and apoptosis in cancer cells. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide also affects non-histone proteins, including transcription factors and other signaling molecules, leading to a wide range of biological effects.
Biochemical and Physiological Effects
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit tumor growth in animal models. It has also been shown to affect immune responses, inflammation, and neuronal activity. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their efficacy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide is its specificity for HDAC enzymes, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has limitations in terms of its potency and selectivity, which can affect its efficacy and potential side effects. Additionally, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide can be difficult to synthesize and purify, which can limit its availability for research purposes.
Orientations Futures
Future research on 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide should focus on improving its potency and selectivity, as well as investigating its potential use in combination with other cancer therapies. Additionally, 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide should be further studied for its potential use in other diseases, such as inflammation and neurodegenerative disorders. New synthesis methods and purification techniques should also be developed to improve the availability of 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide for research purposes.
Conclusion
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in cancer treatment and other diseases. It works by inhibiting HDAC enzymes, leading to an increase in histone acetylation and ultimately inducing cell cycle arrest and apoptosis in cancer cells. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has a wide range of biological effects and has been investigated for its potential use in combination with other cancer therapies. Future research should focus on improving its potency and selectivity, as well as investigating its potential use in other diseases.
Méthodes De Synthèse
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide can be synthesized through a multi-step process involving the reaction of 3-nitrobenzoic acid with thionyl chloride, followed by amination with methylsulfonamide, and finally coupling with 3-aminophenylbenzoic acid. The final product is obtained after purification through recrystallization or chromatography.
Applications De Recherche Scientifique
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, lung, breast, and colon cancer. 3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide has also been investigated for its potential use in treating other diseases such as HIV, inflammation, and neurodegenerative disorders.
Propriétés
IUPAC Name |
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-16-21(19,20)13-7-3-6-12(9-13)17-14(18)10-4-2-5-11(15)8-10/h2-9,16H,15H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBQRBJPYCAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[3-(methylsulfamoyl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7557511.png)
![2-chloro-N-[3-(pyrazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7557531.png)



![N-[4-(1H-pyrazol-5-yl)phenyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B7557559.png)


![N-[(3-methylthiophen-2-yl)methyl]-2-(pyrrolidin-1-ylmethyl)aniline](/img/structure/B7557579.png)
![N-[2-(4-bromophenyl)propan-2-yl]-2-chloroacetamide](/img/structure/B7557582.png)

![2-chloro-N-[2-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B7557611.png)

![2-amino-N-[6-(dimethylamino)pyridin-3-yl]pentanamide](/img/structure/B7557627.png)